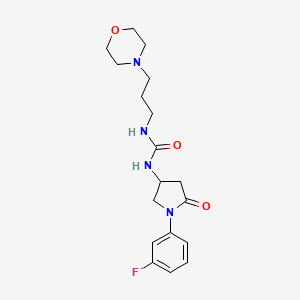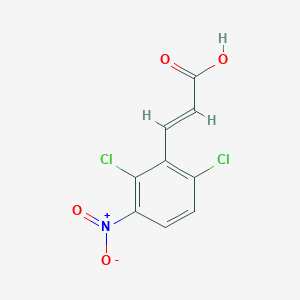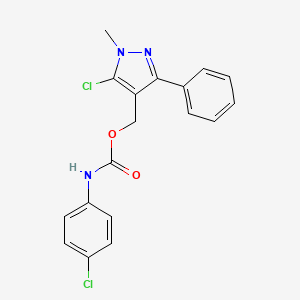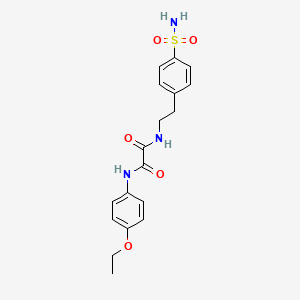
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the use of intermediates such as cyclopentanone oxime and 1-fluoro-4-nitrobenzene, followed by reactions like rearrangement, condensation, and nucleophilic substitution . These methods could potentially be adapted for the synthesis of "1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea" by altering the starting materials and reaction conditions to incorporate the specific functional groups and substituents of the target molecule.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The papers describe the importance of structure-activity relationship (SAR) analysis in the design of compounds with desired biological effects . The presence of specific substituents such as the 3-fluorophenyl and morpholinopropyl groups in the target compound would likely influence its binding affinity and efficacy towards biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The spectrophotofluorometric method mentioned in one study for analyzing pyridine carboxylic acid derivatives in urine suggests that similar analytical techniques could be applied to study the chemical behavior of "this compound" in biological matrices.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, fluorescence, and stability, are influenced by their molecular structure. The fluorophore behavior of a complex in absolute ethanol and the biological activities observed in cellular assays provide a basis for predicting the properties of the target compound. These properties are essential for determining the compound's suitability for pharmaceutical applications, such as its bioavailability and therapeutic window.
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis in Medicinal Chemistry
- Synthesis of Active Metabolites: This compound has been investigated in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, which are crucial in medicinal chemistry and drug development (Chen et al., 2010).
Antibacterial and Antifungal Agents
- Development of Antimicrobial Agents: Research has shown that N-alkyl substituted urea derivatives, including those with morpholine moiety, exhibit potent antibacterial and antifungal activities, making them significant in the development of new antimicrobial agents (Zheng et al., 2010).
Neuropharmacology
- Orexin Receptor Antagonism: Studies have incorporated such compounds in the evaluation of orexin receptor antagonism, which plays a role in compulsive food consumption and has implications in eating disorders and obesity research (Piccoli et al., 2012).
Corrosion Inhibition
- Inhibitors in Chemical Engineering: The urea derivatives have been examined as corrosion inhibitors for steel surfaces in acidic environments, highlighting their potential in industrial applications related to corrosion protection (Jeeva et al., 2015).
Synthesis of Spiroheterocycles
- Preparation of Spiroheterocycles Compounds: These compounds are used in reactions for the preparation of spiroheterocycles, important in various biochemical applications (Gao et al., 2017).
Stress-Induced Hyperarousal Research
- Pharmacological Treatments in Psychiatry: They have been investigated for their role in attenuating stress-induced hyperarousal without hypnotic effects, contributing to research in psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticancer Activity
- Role in Cancer Treatment: These urea derivatives have shown potential in inhibiting chronic myeloid leukemia cell lines, suggesting their significance in the development of cancer treatments (Li et al., 2019).
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O3/c19-14-3-1-4-16(11-14)23-13-15(12-17(23)24)21-18(25)20-5-2-6-22-7-9-26-10-8-22/h1,3-4,11,15H,2,5-10,12-13H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMABBVXUXPKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)
![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)




![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)